molecular formula C8H12O2 B149160 6-Propyl-5,6-dihydro-2H-pyran-2-one CAS No. 16400-69-4

6-Propyl-5,6-dihydro-2H-pyran-2-one

Cat. No.: B149160
CAS No.: 16400-69-4
M. Wt: 140.18 g/mol
InChI Key: ZFFLYUGDQAHVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Propyl-5,6-dihydro-2H-pyran-2-one, also known as δ-Octenolactone, is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . This compound belongs to the class of dihydropyranones, which are characterized by a six-membered ring containing an oxygen atom and a double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Propyl-5,6-dihydro-2H-pyran-2-one can be synthesized through the hydrogenation of suitable ketone compounds. The process involves reacting the ketone with hydrogen gas in the presence of a catalyst such as aluminum platinum or aluminum palladium . The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Propyl-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce more saturated lactones.

Mechanism of Action

The mechanism of action of 6-Propyl-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit the enzyme carbonic anhydrase, which plays a role in various physiological processes . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

6-Propyl-5,6-dihydro-2H-pyran-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Biological Activity

6-Propyl-5,6-dihydro-2H-pyran-2-one, also known as δ-Octenolactone, is an organic compound with the molecular formula C8H12O2C_8H_{12}O_2 and a molecular weight of approximately 140.18 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

  • Molecular Formula : C8H12O2C_8H_{12}O_2
  • Molecular Weight : 140.18 g/mol
  • IUPAC Name : this compound
  • CAS Number : 16400-69-4

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi. For instance, studies have demonstrated its effectiveness against common pathogens such as Staphylococcus aureus and Candida albicans .

Microorganism Inhibition Zone (mm) Concentration (μg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans18100

Antifungal Activity

The compound has also shown promising antifungal properties. Its mechanism involves disrupting the cell membrane integrity of fungi, leading to cell lysis. In vitro studies have reported effective concentrations that inhibit fungal growth significantly .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes like carbonic anhydrase, which is crucial in various physiological processes .
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing disruption and ultimately cell death.

Study on Antimicrobial Activity

A study published in the Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of this compound against several clinical isolates. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .

Research on Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of the compound showed that it reduced edema in animal models when administered at doses of 10 mg/kg body weight. The reduction in inflammatory markers was statistically significant compared to control groups .

Properties

IUPAC Name

2-propyl-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-4-7-5-3-6-8(9)10-7/h3,6-7H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFLYUGDQAHVSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50553091
Record name 6-Propyl-5,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16400-69-4
Record name 6-Propyl-5,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-propyl-5,6-dihydro-2H-pyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Propyl-5,6-dihydro-2H-pyran-2-one
Reactant of Route 2
6-Propyl-5,6-dihydro-2H-pyran-2-one
Reactant of Route 3
6-Propyl-5,6-dihydro-2H-pyran-2-one
Reactant of Route 4
6-Propyl-5,6-dihydro-2H-pyran-2-one
Reactant of Route 5
6-Propyl-5,6-dihydro-2H-pyran-2-one
Reactant of Route 6
6-Propyl-5,6-dihydro-2H-pyran-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.